Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
KI-Oxone catalyzed ultrasound-promoted synthesis of imidazo[1,2-a]-pyridine-3-carboxylates (IPCs) and evaluation of their anti-tubercular activity
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-04-21 , DOI: 10.1007/s13738-023-02808-8
The present work involved ultrasound-promoted KI-Oxone mediated oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines leading to novel functional imidazo[1,2-a]pridine-3-carboxylates (IPCs). The α-halogenation of β-ketoester has been easily carried out by in situ formed I+ OH− species from the KI-Oxone system. IR, NMR, and Mass spectra characterized all derivatives. The structure of the synthesized IPCs was confirmed by X-ray crystallographic analysis. A transition metal-free protocol, one-pot synthesis, non-toxic reagents, benign reaction conditions, high yield, short reaction time, and the synthesis of highly functional IPCs are the remarkable features of the present method. The synthesized IPCs show unusual anti-tubercular activity.Graphical abstract
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Design, synthesis, molecular docking and in silico ADMET investigations of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-04-15 , DOI: 10.1007/s13738-023-02801-1
In order to combat microbial infections and to address the issue of multi-drug resistance, a class of novel piperidine-bearing cinnamic acid hybrids 4a–4l were synthesized and validated using various spectroscopic techniques like IR, NMR, and mass spectrometry. In addition, the compounds were assessed for antimicrobial activity. Compound 4l demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli strains with MIC = 50 and 12.5 µg/mL, and compounds 4a, 4d, 4e, and 4l exhibited considerable activity against all fungal strains ranging from MFC = 125–250 µg/mL. An in silico ADMET study indicated that most compounds show favorable drug-like and toxicological properties. Furthermore, a molecular docking study revealed that compounds 4d, 4e, 4h, and 4j could be lodged in the active pocket and inhibit human fungal Candida albicans Hsp90 NBD protein via various interactions, and results indicated the synthesized analogs to be promising lead compounds in the search for novel antifungal drug-like molecules to be orally bioavailable.Graphical abstract
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A 2D open-framework cadmium(II) complex templated by 1,4-bis(3-aminopropyl)piperazine: crystal structure, optical properties, theoretical and biological study
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-05-13 , DOI: 10.1007/s13738-023-02798-7
A new open-framework cadmium(II) complex (C10N4H28)[Cd3Cl10(H2O)]·H2O was synthesized and characterized by single-crystal X-ray diffraction. The examination of the structure shows that its atomic arrangement can be described by a covalent layered structure propagating according to the plan [101], constituted by the repetition of a motive of general formula [Cd6Cl20(H2O)]8−. Organic groups occupy the interlayer space by establishing hydrogen bonds essentially of N–H···Cl nature. The intermolecular interactions were examined using Hirshfeld surfaces by investigating the derived 2D fingerprint plots and enrichment ratios. The IR spectrum of the title compound was analyzed based on literature data. The optical study was investigated by UV–Vis absorption and photoluminescence. In addition to the experimental data, computational investigations such as optimization, simulating the FT-IR spectrum, UV–visible and frontier orbital analysis of the compound were made with the Hartree–Fock method at the SDD basis set. The molecular electrostatic potential was made to evaluate reactive sites for electrophilic and nucleophilic attack for the title compound. The results from the natural bond orbital analysis were analyzed in terms of hybridization of the atoms and the electronic structure of the compound. Thermal analysis showed the decomposition of the compound at 175 °C.Graphical abstract
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Synthesis and antimicrobial/antioxidant evaluation of novel pyrimidine-based derivatives with pendant pyrazoles using vinamidinum salts
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-06-08 , DOI: 10.1007/s13738-023-02837-3
In the present study, synthesis of a variety of 5-bromo-4-methyl-2-substituted pyrimidines endowed with pyrazolyl substituent appended in C4 position (7a-f) is described. These products are generated via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines (6a–f) and vinamidinum salt of (E)-N-(3-(dimethylamino)-2-phenylallylidene)-N-methylmethanaminium perchlorate (5) in good to excellent yields. The inhibitory and hydrogen-atom donating abilities of the synthesized products (7a-f) were assessed against nine pathogens including six bacterial strains (both Gram-negative and Gram-positive), three fungal strains and DPPH free radicals. Notable antioxidant properties were not observed with the products. IC50 values were in the range of 107.49–929.16 μg ml−1. The inhibition zone diameters of products at 10 mg ml−1 concentrations were recorded in the range of 10.51–18.44 mm via disk diffusion method. 5-Bromo-4-methyl-6-pyrazolylpyrimidine (7e) containing 2-(4-methylpiperazin) substituent showed better antioxidant and antimicrobial effects than other products. It was effective on all the tested microbial strains except Staphylococcus epidermidis. All the synthesized pyrazolyl pyrimidines, especially (7e) can be used to disinfect the environment and treat infectious diseases.Graphical Abstract
Detail
Synthesis of new hybrid indolyl-pyridines with sulfonamide moiety in the presence of Fe3O4@SiO2@(CH2)3-urea-quinolinium trifluoroacetate via a cooperative vinylogous anomeric-based oxidation
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-06-07 , DOI: 10.1007/s13738-023-02794-x
An efficient and simple multicomponent method for the synthesis of new indolyl-pyridines bearing sulfonamide moiety, as multi-functional heterocycles, through a condensation reaction of 3-cyanoacetyl indole, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, aryl aldehyde, and ammonium acetate in the presence of Fe3O4@SiO2@(CH2)3-urea-quinolinium trifluoroacetate as a novel and recyclable nanomagnetic catalyst, under solvent-free conditions is developed. The novel catalyst was characterized using Fourier transform infrared spectroscopy (FT-IR), field emission scanning electron microscopy equipped by energy dispersive spectroscopy, X-ray diffraction, elemental mapping analysis, transmission electron microscopy, thermo gravimetric analysis/derivative thermo gravimetric and vibrating sample magnetometer. We suggested a cooperative vinylogous anomeric-based oxidation as a mechanistic route for the last step of the described synthesis. A simple procedure, high proficiency, and recyclability of the catalyst are the most attractive features of this protocol.Graphical abstract Indolyl-pyridines bearing sulfonamide moiety, as a new series of multi-functional heterocycles, were synthesized via a simple and efficient multi-component method.
Detail
Synthesis and properties of an anthracene-based deep-blue emitter for organic light emitting diode
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-04-29 , DOI: 10.1007/s13738-023-02803-z
A new deep-blue emitting anthracene derivative 2-tert-butyl-9,10-bis(2-biphenylphenyl)anthracene (TBPA) was synthesized and structurally characterized by 1 H NMR, 13 C NMR, mass spectrum and elemental analysis. TBPA has a noncoplanar structure and shows high thermal stability. The non-doped electroluminescence device based on TBPA achieved an efficient deep-blue emission with a Commission Internationale de I’Eclairage coordinate of (0.15, 0.06) and a maximum external quantum efficiency of 3.13%, and moreover, it exhibited low turn-on voltage (3.1 V) and relatively small efficiency roll-off (2.91% at the luminance 100 cd/m2).
Detail
Electrocatalysis of methanol at the surface of carbon paste electrode modified with composite of Cu-Al-layered double hydroxide and graphene oxide
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-06-11 , DOI: 10.1007/s13738-023-02836-4
In this work, graphene oxide (GO) was prepared by Hummers' method. Then a composite of Cu-Al-layered double hydroxide (Cu-Al-LDH) and GO was prepared by placing and combining Cu-Al-LDH by co-precipitation method. This composite was used as a modifier of carbon paste electrode (CPE), and their structural characteristics were studied by using X-ray diffraction, Fourier transform infrared, field emission scanning microscopy, energy-dispersive X-ray and Brunauer–Emmett–Teller techniques. The catalytic performance of this modified CPE for methanol oxidation reaction (MOR) in alkaline media was also evaluated by using various electrochemical methods such as cyclic voltammetry, chronoamperometry and electrochemical impedance spectroscopy. Comparing the activity of Cu-Al-LDH/GO, Cu-Al-LDH and GO catalysts in CPE for electrocatalysis of MOR in 0.5 M methanol with a scan rate of 50 mV s−1 showed the current densities 2.1 mA/cm2, 0.6 mA/cm2 and 0.33 mA/cm2, respectively. This result indicates that GO provides many active sites and transmission ways to catalyze MOR by creating a high surface area and preventing Cu-Al-LDH accumulation. Also, some effective parameters, such as the percentage of Cu-Al-LDH/GO in the preparation of Cu-Al-LDH/GO/CPE electrode, methanol concentration, the scan rate of potential and switching potential, were investigated in the electrocatalysis of MOR.
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Preparation of magnetic graphene nanocomposite based on metallic iron and its application in the extraction and preconcentration of some pesticides from fruit juice, river water, and wastewater samples
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-04-18 , DOI: 10.1007/s13738-023-02804-y
A dispersive solid-phase extraction method using a synthesized magnetic graphene nanosorbent followed by dispersive liquid–liquid microextraction has been developed for the extraction of some pesticides from fruit juice, river water, and wastewater samples. The magnetic nanosorbent was added into an aqueous solution containing the analytes and vortexed. The analytes were rapidly adsorbed onto the nanosorbent by binding to its graphene. In the presence of an external magnetic field, the nanosorbent particles were isolated from the aqueous solution. Then, an appropriate elution solvent (methanol) was used to desorb the compounds of interest from the nanosorbent samples. For further enrichment of the analytes, the obtained eluate was mixed with 1,2-dibromoethane (as an extraction solvent) and injected into deionized water in order to dissolve methanol into water and achieve a sedimented phase at µL level containing the enriched analytes. Under the optimum conditions, the limits of detection and quantification were obtained in the ranges of 0.40–1.3 and 1.3–4.3 µg L−1, respectively. The enrichment factors and extraction recoveries for the pesticides ranged from 309 to 443 and 62–88%, respectively. Finally, the proposed method was successfully applied for analysis of the selected pesticides at µg L−1 level in different samples.
Detail
Supramolecular solvent based liquid–liquid microextraction and preconcentration of aluminum in water and biological samples
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-07-18 , DOI: 10.1007/s13738-023-02856-0
This study is focused on the design of a spectrophotometric technique for the liquid–liquid microextraction (Ss-LLME) of aluminum from water and hair samples to use a supramolecular solvent. Al (III)-curcumin complex was quantitatively isolated and preconcentrated using supramolecular solvent liquid–liquid microextraction at pH 6.0. The measured molar absorptivity for the compound was 9.28 × 104 L mol−1 cm−1 at 430 nm. Beers law was applicable in the concentration range of 0.1–12.0 µg mL−1. Extraction efficiency influencing factors like solution pH (6.0), mass of chelating agent (0.1 mg), sample volume (20 mL), type and volume of supramolecular solvent (decanol, 0.1 mL), the volume of THF (0.2 mL) and matrix effect was optimized. Parameters of merit like a limit of detection (0.056 mg L−1) and limit of quantification (0.189 mg L−1), preconcentration factors (50), enrichment factor (50), and determined relative standard deviations. The new method's precision was determined by analyzing verified reference materials TMDA-64.3 fortified water and NCS ZC81002B human hair. The procedure was applied to determination of aluminum contents of hair and water samples.
Detail
Synthesis and spectroscopic study of free-base tetraazaporphyrin bound ruthenium(II) supramolecular clusters
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date: 2023-05-22 , DOI: 10.1007/s13738-023-02815-9
Six novel bichromophoric di- and pentanuclear compounds 2–7 were synthesized via dative binding one or four (bpy)2RuII/(phen)2RuII or Cp(PPh3)RuII units to the periphery of H2(OBTTAP), (1). The synthesized compounds were characterized and evaluated for their spectroscopic and electrochemical properties using IR, 1H NMR, UV–visible and mass spectrometry techniques. The results showed that compounds (2–7) exhibited a significant shift in the positions of the Q-band absorptions compared to the precursor compound (1), and the band intensities were observed to be altered due to distortion of geometry caused by the attachment of the bulky group to the periphery of compound (1). Additionally, the complexes containing (bpy)2RuII/(phen)2RuII units demonstrated efficient inter-component electronic energy transfer in their fluorescence excitation–emission spectra, suggesting a high degree of inter-component electronic interaction. These findings highlight the potential applications of these novel compounds in various fields, including catalysis, optoelectronics and material science. Graphical abstract
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SCI Journal Division of the Chinese Academy of Sciences
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化学1区 CHEMISTRY, ORGANIC 有机化学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.70 24 Science Citation Index Expanded Not
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